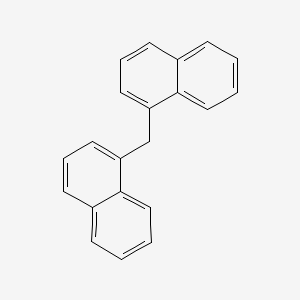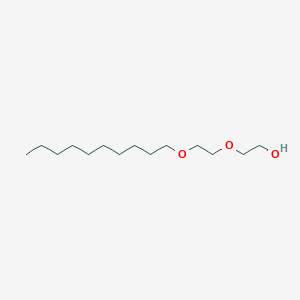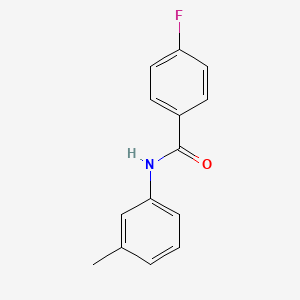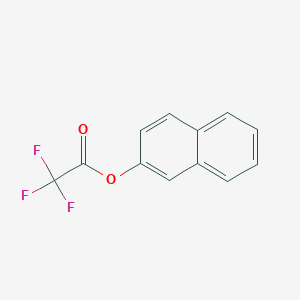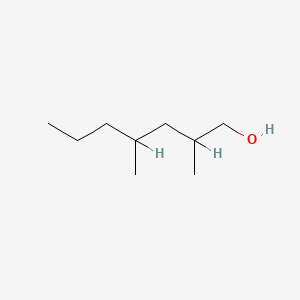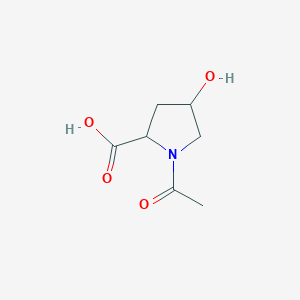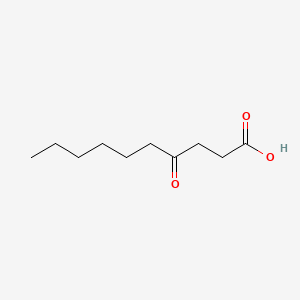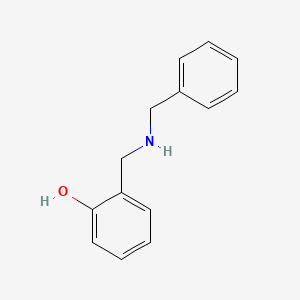
2-((Benzylamino)methyl)phenol
Übersicht
Beschreibung
2-((Benzylamino)methyl)phenol is an organic compound with the molecular formula C14H15NO. It is a derivative of phenol, where a benzylamino group is attached to the methyl group at the ortho position relative to the hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-((Benzylamino)methyl)phenol can be synthesized through a two-step process involving the reaction of salicylaldehyde with benzylamine, followed by reduction with sodium tetrahydroborate. The reaction is typically carried out in ethanol with the presence of a molecular sieve to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Benzylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The benzylamino group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to achieve specific substitutions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
2-((Benzylamino)methyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of high-performance materials, such as formaldehyde-free polybenzoxazines for thermosets
Wirkmechanismus
The mechanism of action of 2-((Benzylamino)methyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the benzylamino group can interact with enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
Benzylamine: A primary amine with a benzyl group attached to the nitrogen atom.
Salicylaldehyde: An aromatic aldehyde with a hydroxyl group at the ortho position relative to the aldehyde group
Uniqueness
2-((Benzylamino)methyl)phenol is unique due to the presence of both a benzylamino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
2-[(benzylamino)methyl]phenol |
InChI |
InChI=1S/C14H15NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,15-16H,10-11H2 |
InChI-Schlüssel |
FEIYUDNHQFTSBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2O |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B1634362.png)
![N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbamoylamino]cyclohexane-1-carboxamide](/img/structure/B1634365.png)
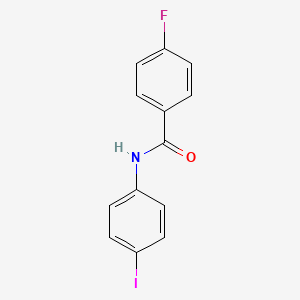

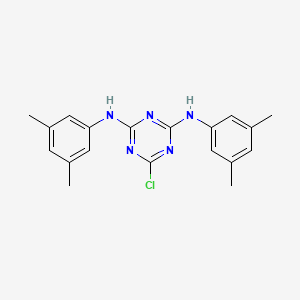
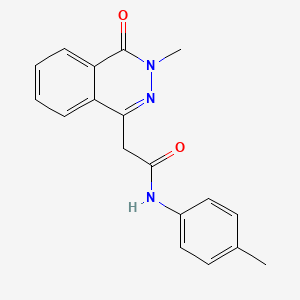
![6-Methoxy-9H-pyrido[2,3-b]indole](/img/structure/B1634383.png)
